N-(5-Formylpyrimidin-2-YL)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

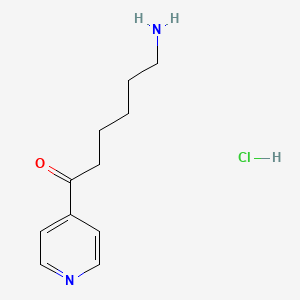

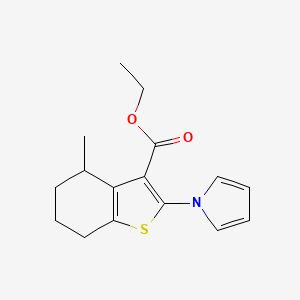

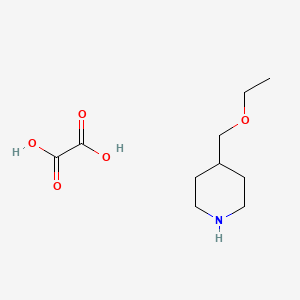

“N-(5-Formylpyrimidin-2-YL)glycine” is a chemical compound with the CAS Number: 915923-65-8. Its molecular weight is 181.15 and its linear formula is C7 H7 N3 O3 . It is a solid at room temperature .

Molecular Structure Analysis

The IUPAC name of “N-(5-Formylpyrimidin-2-YL)glycine” is [(5-formyl-2-pyrimidinyl)amino]acetic acid . The InChI Code is 1S/C7H7N3O3/c11-4-5-1-8-7(9-2-5)10-3-6(12)13/h1-2,4H,3H2,(H,12,13)(H,8,9,10) .Physical And Chemical Properties Analysis

“N-(5-Formylpyrimidin-2-YL)glycine” is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Interaction and Derivative Formation : N-(5-Formylpyrimidin-2-YL)glycine, through its interaction with various compounds, can lead to the formation of derivatives such as N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds have been synthesized and characterized using techniques like NMR spectroscopy, chromatography mass-spectrometry, and elemental analysis, indicating their potential for developing biologically active compounds (Zinchenko et al., 2018).

Conformation and Electronic Structure : Studies have been conducted on the conformation and electronic structure of closely related compounds, observing different ring conformations and polarized electronic structures. These compounds also exhibit hydrogen-bonded assembly in zero to three dimensions, which plays a critical role in their structural and functional properties (Acosta et al., 2013).

Biotechnological and Agricultural Applications

Mitochondrial tRNA Components : The compound has been used in the synthesis of native mitochondrial tRNA components. The process involves the reductive amination of 5-formyl-2′,3′-O-isopropylidene(-2-thio)uridine with glycine or taurine esters, highlighting its significance in the biosynthesis of crucial cellular components (Leszczynska et al., 2013).

Glyphosate Resistance : Research in the agricultural sector has focused on engineering the flavoenzyme glycine oxidase to improve glyphosate resistance. Glyphosate is a broad-spectrum herbicide, and modifying glycine oxidase to increase its activity on glyphosate enhances crop resistance to this herbicide. This approach represents a significant stride in biotechnological applications to improve agricultural productivity (Pedotti et al., 2009).

Plant Abiotic Stress Resistance : Glycine derivatives play a role in improving plant resistance to abiotic stresses such as drought, salinity, and extreme temperatures. These organic osmolytes, like glycine betaine and proline, are involved in protecting plants against environmental stresses by maintaining enzyme and membrane integrity and facilitating osmotic adjustment (Ashraf & Foolad, 2007).

Pharmaceutical and Medical Research

Drug Development and Delivery : N-(5-Formylpyrimidin-2-YL)glycine is used in the development of prodrugs, especially in targeted drug delivery systems like colon-specific prodrugs of 5-fluorouracil. These prodrugs are designed to release the active drug specifically in the colon, minimizing systemic side effects and improving therapeutic efficacy (Lee et al., 2001).

Antimicrobial Applications : Glycine and its derivatives, including N-(5-Formylpyrimidin-2-YL)glycine, have been studied for their antimicrobial properties. For instance, glycine's effect on Helicobacter pylori suggests its potential as an antimicrobial agent, either alone or in combination with other antibacterial drugs (Minami et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(5-formylpyrimidin-2-yl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c11-4-5-1-8-7(9-2-5)10-3-6(12)13/h1-2,4H,3H2,(H,12,13)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAADUOECILAHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NCC(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589785 |

Source

|

| Record name | N-(5-Formylpyrimidin-2-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Formylpyrimidin-2-YL)glycine | |

CAS RN |

915923-65-8 |

Source

|

| Record name | N-(5-Formylpyrimidin-2-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)